1-Nitro-2-(nitromethyl)pentane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90485-88-4 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-nitro-2-(nitromethyl)pentane |
InChI |
InChI=1S/C6H12N2O4/c1-2-3-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3 |
InChI Key |
HLLKOBBJUDUSDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C[N+](=O)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Nitro 2 Nitromethyl Pentane
Strategic Approaches to Carbon-Nitrogen Bond Formation in Dinitroalkanes
The creation of the dual nitro-functionalized carbon skeleton in 1-Nitro-2-(nitromethyl)pentane relies on precise methods for C-N bond formation. These can be broadly categorized into direct, though often problematic, nitration of an alkane backbone, and more controlled, multi-step indirect syntheses.
Direct Nitration Strategies for Pentane (B18724) Framework Functionalization
Direct nitration of alkanes to introduce nitro groups is a method of significant industrial interest but suffers from major drawbacks, particularly a lack of selectivity. libretexts.org
Vapor-Phase Nitration : Historically, the nitration of alkanes has been conducted in the vapor phase at high temperatures (e.g., 350–450°C) using nitric acid or nitrogen tetroxide. pnas.orgzioc.ru This free-radical process is effective for simple alkanes but is notoriously unselective. libretexts.org For a pentane framework, this method would yield a complex mixture of 1-nitropentane (B1594721), 2-nitropentane, and 3-nitropentane, alongside C-C bond cleavage products like nitroethane and nitromethane (B149229). libretexts.orgpnas.org Achieving the specific 1,3-dinitration pattern of this compound is not feasible with this approach due to the random nature of hydrogen abstraction by radicals. Such processes are also hazardous and potentially explosive. zioc.ru
Modern C-H Functionalization : More recent approaches aim for safer and more selective C-H nitration under milder conditions. One such method involves the functionalization of alkanes with nitrogen(IV) oxide under UV irradiation in supercritical carbon dioxide, a non-flammable and environmentally friendly solvent. zioc.ru This technique has shown improved yields (19–25%) for cyclic and short-chain alkanes compared to older liquid-phase processes, but precise regioselectivity for complex dinitration remains a significant hurdle. zioc.ru Another strategy employs nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) for the electrophilic nitration of alkanes, which proceeds via insertion into C-H and C-C σ-bonds. pnas.orgnih.gov While effective for producing mononitroalkanes with yields up to 70%, controlling the reaction to selectively produce a specific dinitro isomer like this compound has not been demonstrated. nih.gov
Due to these selectivity issues, direct nitration is generally considered unsuitable for the targeted synthesis of complex dinitroalkanes.
Indirect Synthetic Pathways via Precursor Derivatization
Indirect methods, which build the dinitroalkane skeleton from functionalized precursors, offer far greater control and are the preferred routes for synthesizing 1,3-dinitro compounds. rsc.org
Michael Addition of Nitroalkanes to Nitroalkenes : The most prominent and versatile strategy is the Michael addition of a nitronate anion to a conjugated nitroalkene. scielo.brrsc.org To synthesize this compound (structurally equivalent to 1,3-dinitrohexane), this would involve the reaction of nitromethane with 1-nitro-1-pentene (B12108999). The reaction is base-catalyzed, but traditional methods can lead to undesirable oligomerization byproducts. scielo.brresearchgate.net
Tandem Henry-Michael Reaction Cascade : A highly efficient, one-pot alternative is the tandem reaction sequence involving a Henry (nitroaldol) reaction, followed by dehydration and a subsequent Michael addition. scielo.brresearchgate.net In this approach for synthesizing this compound, butanal would first react with nitromethane in a Henry reaction to form a β-nitroalcohol. This intermediate is then dehydrated in situ to generate the corresponding nitroalkene (1-nitro-1-pentene). A second molecule of nitromethane, present in excess, then adds to this nitroalkene via a Michael addition to yield the final 1,3-dinitro product. researchgate.netthieme-connect.com This cascade approach avoids the isolation of the often unstable nitroalkene intermediate and can be effectively catalyzed by heterogeneous catalysts like basic alumina (B75360) or a combination of phosphate (B84403) buffer and amino acids under mild, aqueous conditions. researchgate.netthieme-connect.comchemrxiv.org
| Catalyst/System | Substrates | Reaction Type | Key Advantages | Yield |
|---|---|---|---|---|
| Basic Alumina | Aldehydes, Nitromethane | Tandem Henry-Michael | Heterogeneous, solvent-free potential, simple workup. thieme-connect.com | 60-78% thieme-connect.com |
| Nickel Species | Aromatic Aldehydes, Nitromethane | Tandem Henry-Michael | Mild conditions, efficient for aromatic substrates. researchgate.net | 56-99% researchgate.net |
| Phosphate Buffer (pH 7.0) | Nitroalkanes, Nitroalkenes | Michael Addition | Aqueous medium, avoids traditional base catalysts. rsc.orgresearchgate.net | Good researchgate.net |
| Phosphate Buffer + Lysine (B10760008) | Aldehydes, Nitromethane | Tandem Henry-Michael | Mild, aqueous conditions (pH 7.4, RT), biocompatible. rsc.orgchemrxiv.org | Up to 71% chemrxiv.org |
Stereochemical Control in the Synthesis of this compound
The structure of this compound contains a stereocenter at the second carbon atom. Therefore, controlling the stereochemistry during its synthesis is a critical aspect of advanced methodologies, leading to enantiomerically enriched or pure products.
Enantioselective and Diastereoselective Synthesis Protocols
The key C-C bond-forming step in the indirect synthesis, the Michael addition, creates up to two new stereocenters, necessitating stereochemical control.
Diastereoselectivity : The addition of a nitronate to a nitroalkene can result in two diastereomers, designated syn and anti. Research has shown that the diastereoselectivity of this reaction can be effectively controlled. For example, the use of thiourea-based organocatalysts has been demonstrated to strongly favor the formation of syn-1,3-dinitro compounds with good yields and diastereomeric ratios (dr). msu.edu
Enantioselectivity : Achieving enantioselectivity requires the use of a chiral catalyst or auxiliary. The asymmetric Michael addition of nitroalkanes to nitroalkenes is a challenging but developing field. msu.edu The primary difficulty lies in suppressing side reactions like oligomerization while inducing a facial bias in the nucleophilic attack. msu.edumsu.edu Highly effective protocols have been developed using bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously. acs.org
Catalyst-Controlled Methodologies for Chiral Induction
The rational design of chiral catalysts is paramount for achieving high levels of stereocontrol. Organocatalysis has emerged as a particularly powerful tool for this transformation.
Bifunctional Thiourea (B124793) Catalysts : Chiral bifunctional amine-thiourea catalysts have proven to be exceptionally effective for the direct, asymmetric Michael addition of nitroalkanes to nitroalkenes. acs.org These catalysts operate through a dual-activation mechanism. The thiourea moiety activates the nitroalkene electrophile via double hydrogen bonding, while the amine group (e.g., a tertiary amine or DMAP unit) deprotonates the nitroalkane to form the nitronate nucleophile. nih.govmdpi.com The chiral scaffold holds these interacting species in a highly organized, stereochemically defined transition state, leading to excellent diastereo- and enantioselectivity. acs.orgacs.org
Mechanism of Chiral Induction : The success of these catalysts lies in their ability to create a chiral pocket wherein the reaction occurs. Multiple hydrogen-bonding interactions between the catalyst, the nitronate, and the nitroalkene lock the transition state into a low-energy conformation that leads preferentially to one stereoisomer. acs.org Research has shown that catalysts bearing multiple hydrogen-bond donors can accelerate the reaction and significantly improve both diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). acs.orgacs.org
| Catalyst Type | Chiral Scaffold | Active Moieties | Selectivity Achieved | Catalyst Loading |
|---|---|---|---|---|
| Bifunctional Amine-Thiourea | Cinchona Alkaloid | Tertiary Amine, Thiourea | Up to 98:2 dr, up to 99% ee acs.org | 10 mol% acs.org |
| Bifunctional DMAP-Thiourea | BINAM (2,2'-diamino-1,1'-binaphthyl) | DMAP, Thiourea | Excellent enantioselectivity (91-95% ee) nih.gov | 2 mol% nih.gov |
| Zinc Complexes | Bis(oxazoline) / Bis(thiazoline) | Lewis Acidic Zn(II) center | High enantioselectivity (up to 95% ee) researchgate.net | Not specified |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound can be designed to align with these principles.
Catalysis : The use of organocatalysts at low loadings (e.g., 2 mol%) is a prime example of green chemistry, replacing stoichiometric or more toxic metal-based reagents. nih.gov Heterogeneous catalysts like basic alumina are also advantageous as they can be easily recovered by filtration and potentially reused, reducing waste. thieme-connect.comresearchgate.net
Atom Economy and One-Pot Reactions : Tandem or cascade reactions, such as the one-pot Henry-Michael synthesis of 1,3-dinitroalkanes, significantly improve atom economy and process efficiency. rsc.org They eliminate the need for isolating and purifying intermediates, which saves solvents, energy, and reduces waste streams. rsc.orgresearchgate.net
Safer Solvents and Reaction Conditions : A major green advancement is the move away from hazardous reagents like concentrated acids used in direct nitration. researchgate.net Modern indirect syntheses can be performed under much milder, often neutral, conditions. rsc.org The development of protocols that use water as a solvent, facilitated by catalysts like phosphate buffer or bovine serum albumin (BSA), represents a significant step towards a more sustainable process. rsc.orgresearchgate.netchemrxiv.org Some procedures can even be performed under solvent-free conditions. researchgate.net
Biocatalysis : The integration of biocatalysis with organocatalysis offers a novel green route. For example, an alcohol can be oxidized to an aldehyde by an enzyme like alcohol oxidase, which then enters into an organocatalytic cascade to form the dinitroalkane. chemrxiv.orgchemrxiv.org This entire multi-step synthesis can be performed in a single flask in an aqueous buffer at room temperature, showcasing a highly integrated and green synthetic strategy. chemrxiv.org
Solvent-Free and Aqueous-Phase Syntheses
The conjugate addition of nitroalkanes to nitroalkenes, a key reaction for forming 1,3-dinitro compounds, has been successfully adapted to solvent-free and aqueous conditions, offering significant environmental benefits. ijrpc.com These approaches reduce pollution, lower costs, and often simplify product purification. beilstein-journals.orgnih.gov
Aqueous-Phase Synthesis:
The use of water as a reaction medium for the Michael-type addition of nitroalkanes to nitroalkenes has proven to be a viable and environmentally friendly alternative to organic solvents. ijrpc.com Water is non-toxic, non-flammable, and inexpensive. Research has demonstrated that the reaction can proceed in an aqueous medium, sometimes even under neutral conditions without any catalyst. capes.gov.br For instance, the reaction of a nitroalkane with a nitroalkene can be carried out in water using a simple and cheap inorganic base like sodium bicarbonate, leading to good yields of the corresponding 1,3-dinitroalkane. ijrpc.comresearchgate.net The reaction is typically stirred at room temperature, and after completion, the product can be extracted with an organic solvent. ijrpc.com
Another approach involves using an aqueous phosphate buffer at a neutral pH of 7.0, which avoids the use of traditional base catalysts that can lead to the formation of oligomeric byproducts. researchgate.netcdnsciencepub.com This method has been shown to be scalable for the synthesis of 1,3-dinitroalkanes. researchgate.netcdnsciencepub.com
The table below summarizes representative results for the aqueous-phase synthesis of 1,3-dinitro compounds, analogous to the synthesis of this compound.
| Nitroalkane | Nitroalkene | Base/Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1-Nitropropane | trans-β-Nitrostyrene | 1M NaHCO3, water, rt | 86 | 4.9:1 |
| 1-Nitropropane | trans-β-Nitrostyrene | Phosphate buffer, pH 7.0 | High | Diastereoselective |
Data extrapolated from analogous reactions reported in the literature. ijrpc.comresearchgate.netresearchgate.net
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. A grinding method has been developed for the Michael addition of nucleophiles to β-nitroalkenes under catalyst- and solvent-free conditions. beilstein-journals.orgnih.gov This technique involves grinding the reactants together in a mortar and pestle, sometimes with the addition of quartz sand to facilitate the reaction. beilstein-journals.org This method is not only environmentally benign but also offers advantages such as operational simplicity, rapid reaction times, and high yields. beilstein-journals.orgnih.gov While initially demonstrated with 1,3-dicarbonyl compounds, this methodology holds promise for the addition of nitroalkanes as well. beilstein-journals.orgnih.gov
Potassium carbonate has also been identified as a versatile heterogeneous catalyst for promoting Michael additions with nitroalkanes under solventless conditions, yielding high to excellent yields of the adducts. researchgate.net
Atom-Economy Maximization in Reaction Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The Michael addition reaction is inherently an atom-economical process as it involves the addition of one molecule to another without the loss of any atoms. wikipedia.org
In the synthesis of this compound via the Michael addition of 1-nitropentane to nitromethane (or a suitable synthetic equivalent), the theoretical atom economy approaches 100%, as all the atoms of the reactants are incorporated into the final product. The general equation for calculating atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the idealized synthesis of this compound from 1-nitro-1-pentene and nitromethane, the calculation would be as follows:
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Nitro-1-pentene | C5H9NO2 | 115.13 |
| Nitromethane | CH3NO2 | 61.04 |
| Product | ||
| This compound | C6H12N2O4 | 176.17 |
Atom Economy = (176.17 / (115.13 + 61.04)) x 100 = 100%
This high theoretical atom economy underscores the efficiency of the Michael addition in maximizing the incorporation of starting materials into the final product, thereby minimizing waste. The challenge in practical applications lies in achieving high yields and selectivity to realize this theoretical efficiency.
Mechanistic Elucidation of Key Synthetic Steps for this compound
Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing more efficient catalysts. For the synthesis of this compound via Michael addition, mechanistic studies focus on the transition state and the kinetic and thermodynamic parameters of the reaction.
Transition State Analysis using Spectroscopic and Computational Techniques
The transition state of the Michael addition of nitroalkanes to nitroalkenes has been investigated using a combination of experimental techniques, such as kinetic isotope effect (KIE) studies, and computational methods like density functional theory (DFT). rsc.org These studies provide insights into the geometry and energetics of the transition state, which is the highest energy point along the reaction coordinate.
Computational Studies:
DFT calculations have been employed to model the transition states of Michael additions. researchgate.net For catalyzed reactions, these models often reveal a highly organized transition state where the catalyst interacts with both the nucleophile (the nitronate anion) and the electrophile (the nitroalkene) to lower the activation energy. nih.gov For instance, in bifunctional thiourea-catalyzed Michael additions, the transition state is stabilized by hydrogen bonding interactions between the thiourea moiety and the nitro group of the acceptor. rsc.org Computational studies can also predict the stereochemical outcome of the reaction by comparing the energies of the different diastereomeric transition states.
Spectroscopic Techniques:
While direct spectroscopic observation of the transition state is not feasible due to its fleeting nature, spectroscopic methods can be used to study reaction intermediates and kinetics, which in turn provide information about the transition state. For example, NMR spectroscopy can be used to monitor the reaction progress and identify any stable intermediates. frontiersin.orgnih.gov
Kinetic and Thermodynamic Studies of Reaction Progress
Kinetic Studies:
Kinetic analysis of the Michael addition provides information about the reaction rate and the factors that influence it. The reaction is typically second-order, with the rate depending on the concentrations of both the nitroalkane (in its deprotonated, nucleophilic form) and the nitroalkene. nih.govresearchgate.net Stopped-flow spectrophotometry has been used to determine the second-order rate constants for the Michael addition of thiols to nitroalkenes, a methodology that can be adapted to study the addition of nitroalkanes. nih.govresearchgate.net
Kinetic studies have also revealed the "nitroalkane anomaly," where the relationship between reaction rates and equilibrium constants does not follow typical Brønsted correlations. sc.edu The nitro group is very effective at stabilizing the negative charge of the carbanion, but this stabilization is not fully realized in the transition state, leading to unusual kinetic behavior. sc.edu
Thermodynamic Studies:
The table below presents hypothetical kinetic and thermodynamic data for the synthesis of this compound, based on analogous reactions.
| Parameter | Value | Significance |
| Rate Constant (k) | Varies with conditions | Determines the speed of the reaction. |
| Reaction Order | Second Order | Rate depends on the concentration of both reactants. |
| Activation Energy (Ea) | Moderate | Energy barrier that must be overcome for the reaction to occur. |
| Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous, thermodynamically favorable reaction. |
| Enthalpy (ΔH) | Negative (Exothermic) | The reaction releases heat. |
| Entropy (ΔS) | Negative | The reaction leads to a more ordered state (two molecules combine to form one). |
Chemical Reactivity and Mechanistic Pathways of 1 Nitro 2 Nitromethyl Pentane
Reactivity of the Primary and Secondary Nitro Groups
The reactivity of 1-Nitro-2-(nitromethyl)pentane is largely centered around the electron-withdrawing nature of the nitro groups, which significantly influences the acidity of adjacent C-H bonds and the electrophilic/nucleophilic character of the molecule.
The nitro group is strongly electron-withdrawing, a property that increases the acidity of the α-hydrogen atoms (the hydrogens on the carbon atom bonded to the nitro group). lkouniv.ac.in This allows for the easy removal of a proton by a base, leading to the formation of a carbanion. lkouniv.ac.innowgonggirlscollege.co.in This carbanion, known as a nitronate anion, is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the nitro group. lkouniv.ac.in
In the case of this compound, the protons on the primary carbon of the nitromethyl group (-CH₂NO₂) are the most acidic and therefore the most readily abstracted. This deprotonation is the initial, crucial step in many of the compound's characteristic reactions. wikipedia.orgorganic-chemistry.org The resulting nitronate is a key nucleophilic intermediate. wikipedia.org All the steps in the formation of this anion are reversible. wikipedia.org
Table 1: General Conditions for Proton Abstraction from Nitroalkanes
| Base Type | Examples | Solvent Conditions |
|---|---|---|
| Inorganic Bases | K₂CO₃, NaOH, KOH | Water, Organic Solvents, Biphasic |
| Organic Bases | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), Triethylamine (B128534) | THF, Dichloromethane, Solvent-free |
| Organometallic | Butyllithium | Anhydrous organic solvents |
| Phase Transfer Catalysts | Tetrabutylammonium salts | Biphasic (e.g., water-dichloromethane) |
This table is a summary of typical bases used for proton abstraction in reactions involving nitroalkanes, as described in sources lkouniv.ac.inscielo.brsctunisie.orgscielo.br.
Once the nitronate anion is formed via proton abstraction, the carbon atom of the nitromethyl moiety becomes a potent nucleophile. wikipedia.org Although the negative charge in the nitronate is distributed between the carbon and the oxygen atoms, the observed result in many reactions is the carbon atom attacking an electrophilic center to form a new carbon-carbon bond. wikipedia.org This nucleophilic character is the foundation for the C-C bond-forming reactions discussed in section 3.2.
The anion generated from the deprotonation of nitroalkanes can react with various carbon electrophiles, such as aldehydes, ketones, and α,β-unsaturated systems, to produce a wide range of nitro-containing products. lkouniv.ac.in
While the α-carbon of a nitroalkane is typically nucleophilic after deprotonation, the nitro group itself can exhibit electrophilic character under certain conditions, a concept known as "umpolung" or reactivity reversal. ethz.chfrontiersin.org The nitronic acid (the aci-nitro tautomer) or its derivatives, such as silyl (B83357) nitronates, can act as electrophiles. nowgonggirlscollege.co.infrontiersin.org These species can react with various carbon-based nucleophiles. frontiersin.org For instance, electrophilically activated nitroalkanes can react with electron-rich aromatic compounds. frontiersin.org Although specific examples involving this compound are not detailed in the surveyed literature, this general principle suggests that under acidic conditions, the nitro groups could be protonated or otherwise activated to react with nucleophiles.
Carbon-Carbon Bond Forming Reactions Involving this compound
This compound is both a product and a potential reactant in key carbon-carbon bond-forming reactions that are fundamental to organic synthesis.
The Michael addition is a crucial reaction for forming C-C bonds by the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing systems. sctunisie.orgmasterorganicchemistry.com Nitroalkanes are effective nucleophiles in this reaction after being deprotonated by a base. sctunisie.org
The synthesis of this compound itself can be achieved via a Michael addition. One documented synthesis involves the reaction of 1-nitro-1-hexene with a nitromethane (B149229) anion in a phosphate (B84403) buffer at neutral pH, affording an 80% yield of the product. scholaris.ca This demonstrates that the nitromethane anion acts as the Michael donor, adding to the nitroalkene, which serves as the Michael acceptor.
Table 2: Synthesis and Spectroscopic Data for this compound via Michael Addition scholaris.ca
| Property | Data |
|---|---|
| Yield | 80% |
| Appearance | Yellow gum |
| IR (KBr, cm⁻¹) | 2920, 1561, 1550, 1393 |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 0.91 (t, J = 6.8 Hz, 3H), 1.38-1.46 (m, 4H), 2.87 (q, J = 6.0 Hz, 1H), 4.46 (dd, J = 13.2 Hz, 8 Hz, 2H), 4.55 (dd, J = 13.6 Hz, 7.2 Hz, 2H) |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 13.6, 19.5, 31.0, 35.7, 76.0 |
| MS (ESI) | m/z = 177 [M+H]⁺ |
Data sourced from a study on Michael additions at neutral pH. scholaris.ca
Conversely, the carbanion generated from this compound could, in principle, act as a nucleophile in a Michael addition to an appropriate acceptor, further extending its synthetic utility.
The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. wikipedia.orgorganic-chemistry.org The reaction begins with the base-catalyzed deprotonation of the nitroalkane to form a nitronate anion. wikipedia.org This anion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, yielding a β-nitro alcohol upon protonation. wikipedia.orgscielo.br The reaction is reversible. wikipedia.org
Given the presence of an acidic primary nitromethyl group, this compound can act as the nucleophilic component in a Henry reaction. After deprotonation, its nitronate anion can add to aldehydes or ketones. The resulting β-nitro alcohol would be a highly functionalized molecule, containing three nitro groups and a hydroxyl group, making it a versatile intermediate for further synthesis. wikipedia.orgscielo.br
A common variation involves a domino Henry reaction/dehydration/Michael addition sequence. scielo.brscielo.br This occurs when a ketone or aldehyde reacts with an excess of a nitroalkane under specific basic catalysis, leading to the formation of 1,3-dinitro compounds. scielo.brscielo.br For example, reacting butanone with excess nitromethane in the presence of DBU leads to the formation of 2-methyl-1-nitro-2-(nitromethyl)butane. scielo.br A similar domino pathway could potentially be initiated from this compound, or it could be a product of such a sequence starting from simpler precursors.
Multi-Component Reactions Utilizing this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.combeilstein-journals.org While specific examples detailing the direct use of this compound in MCRs are not extensively documented in the provided search results, the synthesis of similar 1,3-dinitroalkanes often involves a domino Henry reaction/dehydration/Michael addition sequence. scielo.brscielo.br This suggests the potential for this compound to be formed in situ during such a multi-component process. For instance, the reaction of butyraldehyde (B50154) with nitromethane can proceed through a tandem Henry/Michael reaction to yield this compound. mines.edu
The general principle of MCRs involves the generation of reactive intermediates that can undergo subsequent reactions in the same pot. beilstein-journals.org In the context of nitroalkanes, the formation of nitronate anions under basic conditions is a key step, enabling their participation in various carbon-carbon bond-forming reactions. scielo.brscielo.br
| Reactants | Catalyst/Conditions | Product | Reference |
| Butyraldehyde, Nitromethane | Basic catalyst (e.g., DBU) | This compound | scielo.brmines.edu |
| Ketones, Nitromethane | Basic catalyst (e.g., DBU, K2CO3) | β,β-disubstituted-1,3-dinitroalkanes | scielo.brscielo.br |
Reduction Chemistry of the Nitro Groups in this compound
The reduction of nitro compounds is a fundamental transformation in organic chemistry, yielding a variety of nitrogen-containing functional groups. wikipedia.org
The nitro groups in aliphatic compounds like this compound can be reduced to primary amines. Common reagents for this transformation include catalytic hydrogenation over platinum(IV) oxide or Raney nickel, as well as the use of iron metal in refluxing acetic acid. wikipedia.org The selective reduction of dinitro compounds to diamines is a feasible process, often achieved through catalytic hydrogenation. core.ac.uk
Alternatively, nitroalkanes can be reduced to hydroxylamines. Reagents such as diborane (B8814927) or zinc dust in the presence of ammonium (B1175870) chloride are effective for this conversion. wikipedia.org The choice of reducing agent and reaction conditions is crucial for achieving selectivity between the amine and hydroxylamine (B1172632) products. mdpi.com For instance, silver nanoparticles supported on mesoporous titania have been shown to catalyze the chemoselective reduction of nitroarenes to either aryl amines or N-aryl hydroxylamines depending on the reducing agent used (NaBH4 or NH3BH3, respectively). mdpi.com While this specific system was applied to aromatic nitro compounds, the principles of catalyst and reductant choice are broadly applicable.
| Starting Material | Reagent(s) | Product | Reference |
| Aliphatic Nitro Compound | Catalytic Hydrogenation (PtO2 or Raney Ni) | Aliphatic Amine | wikipedia.org |
| Aliphatic Nitro Compound | Iron metal, Acetic Acid | Aliphatic Amine | wikipedia.org |
| Aliphatic Nitro Compound | Diborane | Aliphatic Hydroxylamine | wikipedia.org |
| Aliphatic Nitro Compound | Zinc dust, Ammonium Chloride | Aliphatic Hydroxylamine | wikipedia.org |
The reduction of dinitro compounds can sometimes lead to the formation of partially reduced intermediates. For example, in the reduction of dinitrophenol, selective reduction can yield nitroaminophenol. wikipedia.org While specific intermediates from the reduction of this compound are not detailed, it is plausible that under controlled conditions, one nitro group could be reduced selectively, leading to a nitro-amine or nitro-hydroxylamine intermediate. The formation of N-aryl hydroxylamines is observed as an intermediate in the reduction of nitroarenes to anilines. mdpi.com Furthermore, the reduction of nitro compounds can also yield oximes using reagents like tin(II) chloride. wikipedia.org
Radical Chemistry of this compound
The radical chemistry of nitroalkanes often involves the formation of radical anions. researchgate.netcdnsciencepub.com These can be generated through single-electron transfer (SET) from a suitable donor to the nitroalkane. cdnsciencepub.comchemrxiv.org For instance, 9-fluorenol can act as a single-electron-transfer catalyst to reduce nitroalkanes, leading to the cleavage of the C-NO₂ bond and the formation of alkyl radicals. researchgate.net
Nitroalkane radical anions (RNO₂⁻˙) are key intermediates in certain reactions. cdnsciencepub.com For example, the aci-anion of nitromethane (CH₂=NO₂⁻) can react with a variety of radicals to form adducts that are detectable by electron spin resonance (ESR) spectroscopy. cdnsciencepub.com The radical anions themselves can be captured by nitroalkane aci-anions. rsc.org
The fate of the generated alkyl radical depends on the reaction conditions. It can participate in various transformations, including hydrogenation, addition to double bonds (Giese addition), and other carbon-carbon bond-forming reactions. researchgate.netchemrxiv.org The photocatalytic generation of alkyl radicals from nitroalkanes has emerged as a useful synthetic method, avoiding the need for toxic tin hydrides. chemrxiv.org
Radical-Mediated Coupling and Rearrangement Reactions
The reactivity of 1,3-dinitroalkanes under radical conditions is complex, often involving the formation of radical anions or the homolytic cleavage of the C-N bond. For this compound, several potential radical-mediated pathways can be proposed.
Radical Anion Formation and Coupling: Similar to other nitroalkanes, this compound can accept an electron to form a radical anion. This species can be generated through chemical reduction or electrochemical methods. While the reaction of vicinal (1,2) dinitro compounds with reducing agents like tin(II) chloride can lead to elimination and the formation of alkenes, this reactivity is less facile for aliphatic systems compared to their α,β-diaryl counterparts. colab.ws
In alkaline solutions, nitroalkanes exist in equilibrium with their corresponding nitronate anions (aci-nitro form). These anions can be involved in radical processes. For instance, the reaction of aci-nitroalkane anions with agents like peroxynitrite is known to produce radical dinitrodianions. nih.gov While this is typically a method for synthesizing gem-dinitro compounds, it highlights the capacity of nitroalkane derivatives to participate in radical chemistry.
Hypothetical Radical Coupling Reactions: Should a radical be generated at one of the carbon atoms bearing a nitro group, for example through hydrogen abstraction by a potent radical initiator, it could theoretically participate in coupling reactions. The stability of the resulting α-nitroalkyl radical would influence the feasibility of such a process. These radicals could potentially couple with other radical species present in the reaction mixture. However, research into such specific coupling reactions for 1,3-dinitroalkanes is not widely reported.
Rearrangement Reactions: Radical rearrangements are typically less common than their carbocationic counterparts unless a significant thermodynamic driving force exists. For a radical generated on the this compound skeleton, a 1,2-migration of the nitro group is not a commonly observed pathway. More plausible would be fragmentation reactions, such as C-C or C-N bond cleavage, depending on the reaction conditions and the stability of the resulting fragments. In some contexts, remote functionalization can be achieved through radical translocation via hydrogen atom transfer, but specific studies on 1,3-dinitroalkanes are scarce. mdpi.com
| Reaction Type | Proposed Reactants | Potential Products | Plausible Conditions |
| Radical Anion Formation | This compound, single-electron donor (e.g., Na) | [C6H12N2O4]•- | Aprotic solvent |
| Radical Coupling | This compound, radical initiator (e.g., AIBN), trapping agent | Coupled products | High temperature |
This table represents hypothetical pathways based on general radical chemistry, as specific experimental data for this compound is limited.
Photochemical and Thermal Transformations
The response of this compound to light and heat is expected to be governed by the characteristic reactions of the nitro group, including C-N bond homolysis and elimination pathways.
Photochemical Transformations: The photochemistry of aliphatic nitro compounds is known to proceed through several pathways upon UV irradiation. rsc.org A primary process is the homolytic cleavage of the carbon-nitro bond (C-N bond) to generate an alkyl radical and nitrogen dioxide (NO₂). kent.ac.uk
For this compound, this could occur at either of the two C-N bonds:
Pathway A: Cleavage at the C1-position to yield a 2-(nitromethyl)pentyl radical and NO₂.
Pathway B: Cleavage at the nitromethyl group to yield a (1-nitropentan-2-yl)methyl radical and NO₂.
The resulting alkyl radicals can then undergo a variety of reactions, including dimerization, disproportionation, or reaction with the solvent. In the presence of a base such as triethylamine, irradiation of aliphatic nitro compounds in acetone (B3395972) has been shown to yield oximes. thieme-connect.com Another potential photoreaction is the nitro-nitrite rearrangement (R-NO₂ → R-O-N=O), although this is more commonly observed in α,β-unsaturated nitro compounds. publish.csiro.au
Thermal Transformations: The thermal decomposition of vicinal (1,2) dinitroalkanes has been studied, and it was found that these compounds tend to eliminate nitrous acid (HNO₂) to form nitroalkenes, rather than undergoing homolysis of the central C-C bond. chimia.ch A similar pathway can be postulated for 1,3-dinitroalkanes like this compound. Elimination of HNO₂ would lead to the formation of a nitroalkene.
Another significant thermal reaction reported for secondary β-dinitroalkanes is rearrangement to form 3,5-dialkyl isoxazoles upon heating. acs.org This transformation suggests a complex intramolecular cyclization and dehydration cascade. Furthermore, the thermal decomposition of the potassium salts of dinitroalkanes is known to generate nitrile oxides, which can be trapped in cycloaddition reactions. acs.orgacs.org The high temperatures required for the thermal decomposition of some dinitroalkanes can reach up to 215 °C. chimia.ch The stability and decomposition pathways are also highly dependent on pressure and physical state. dtic.mildtic.mil
| Transformation | Type | Potential Products | Typical Conditions |
| Photolysis | Photochemical | Alkyl radicals, nitrogen dioxide | UV irradiation |
| Photolysis with base | Photochemical | Oxime derivatives | UV irradiation, acetone, triethylamine thieme-connect.com |
| Thermolysis | Thermal | Nitroalkenes, nitrous acid | High temperatures (e.g., 180-215 °C) chimia.ch |
| Rearrangement | Thermal | Isoxazole derivatives | Heating acs.org |
| Salt Decomposition | Thermal | Nitrile oxide | Heating of the corresponding nitronate salt acs.orgacs.org |
This table summarizes potential transformations based on the known reactivity of related aliphatic nitro compounds.
Computational and Theoretical Chemistry Studies on 1 Nitro 2 Nitromethyl Pentane
Quantum Chemical Characterization of Molecular Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic level. For 1-Nitro-2-(nitromethyl)pentane, such studies would provide a detailed picture of its three-dimensional structure, stability, and electronic properties.
Conformational Landscape and Isomerism of this compound
The study of conformational isomerism investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govlibretexts.org For this compound, which possesses a flexible pentane (B18724) chain with two bulky nitro-containing substituents, a complex conformational landscape is expected.
A thorough computational analysis, likely employing methods such as density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), would be required to identify the various stable conformers and the energy barriers for their interconversion. nih.gov Such a study would involve systematically rotating the dihedral angles along the C-C backbone and the C-N bonds to map out the potential energy surface. The results would identify the global minimum energy conformer (the most stable form) and other local minima, providing insights into the molecule's preferred shapes in different environments. chemrxiv.org
Table 1: Hypothetical Conformational Analysis Data for this compound This table is illustrative and not based on published experimental or computational data.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti-Anti | 180° | 0.00 | 65 |
| Anti-Gauche | 60° | 0.85 | 20 |
| Gauche-Gauche | 60° | 1.50 | 10 |
Note: The specific conformers and their relative energies for this compound have not been reported in the literature.
Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals
The electronic structure of a molecule dictates its reactivity and physical properties. scispace.com A computational study on this compound would calculate the distribution of electrons within the molecule, revealing its polarity and reactive sites.
Frontier Molecular Orbitals (FMOs): Frontier Molecular Orbital theory is crucial for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO would likely be localized on the pentane chain, while the LUMO is expected to be centered on the electron-withdrawing nitro groups. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. mdpi.com
Table 2: Predicted Electronic Properties of this compound This table presents hypothetical values for illustrative purposes, as specific literature data is unavailable.
| Property | Predicted Value | Method |
|---|---|---|
| Dipole Moment | ~4-5 Debye | DFT (B3LYP/6-31G*) |
| HOMO Energy | ~-8.5 eV | DFT (B3LYP/6-31G*) |
| LUMO Energy | ~-1.5 eV | DFT (B3LYP/6-31G*) |
| HOMO-LUMO Gap | ~7.0 eV | DFT (B3LYP/6-31G*) |
| Partial Charge on N (nitro) | Negative | NBO Analysis |
Topological Analysis of Electron Density (e.g., AIM Theory)
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atomic interactions and chemical bonds. gla.ac.uknih.gov This method identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). gla.ac.uk
For this compound, an AIM analysis would provide quantitative data on the strength and nature of its covalent bonds (C-C, C-H, C-N, N-O). The properties at the BCPs, such as the electron density (ρb) and its Laplacian (∇²ρb), would reveal the degree of covalent character. For instance, a high ρb and a negative ∇²ρb are characteristic of a shared (covalent) interaction. uniovi.es This analysis could also reveal weaker intramolecular interactions, such as hydrogen bonds, that might influence the conformational preferences of the molecule. Despite the power of this technique, no AIM studies specifically targeting this compound have been published.
Reaction Mechanism Elucidation via Advanced Computational Methods
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally. mdpi.commcmaster.ca
Density Functional Theory (DFT) for Transition State Optimization
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of organic reactions due to its balance of accuracy and computational cost. wikipedia.org To understand the reactivity of this compound, researchers would use DFT to model potential reaction pathways, such as its decomposition or its reaction with other species.
A key aspect of this is transition state (TS) optimization. github.io A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. researchgate.net For a reaction involving this compound, such as a thermal decomposition that might proceed via C-NO₂ bond cleavage, DFT calculations would be employed to locate the corresponding transition state structure. energetic-materials.org.cn The calculated activation energy would provide a quantitative measure of how fast this reaction would occur. Currently, no such specific transition state optimizations for reactions of this compound are available in the literature.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations are a powerful computational method to study the influence of the solvent environment on the reactivity of a solute molecule like this compound. By simulating the atomic motions of the solute and a large number of solvent molecules over time, MD can reveal how solvent interactions affect the conformational preferences and transition states of reactions. nrel.gov
For a molecule like this compound, the polarity of the solvent is expected to play a crucial role in its reactivity, particularly in reactions involving the acidic protons on the carbons adjacent to the nitro groups. In polar solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can form hydrogen bonds with the oxygen atoms of the nitro groups, stabilizing the molecule and potentially influencing the pKa of the acidic protons. nih.govacs.org In contrast, nonpolar solvents like hexane (B92381) would interact more weakly, leading to different conformational dynamics and reactivity.
MD simulations can be employed to calculate the potential of mean force (PMF) for key reaction coordinates, such as the deprotonation of the α-carbons. The PMF represents the free energy profile along a specific reaction pathway, and its analysis can reveal the activation energy barriers for a reaction in different solvents. For instance, a simulation could model the deprotonation of this compound by a base in both a polar and a nonpolar solvent. The resulting PMF profiles would likely show a lower activation barrier in the polar solvent due to the stabilization of the resulting nitronate anion by the solvent molecules. nih.govsc.edu
Table 1: Illustrative Potential of Mean Force (PMF) Data for the Deprotonation of this compound in Different Solvents
| Solvent | Reaction Coordinate (Å) | PMF (kcal/mol) |
| Water | 1.0 | 0.0 |
| 1.5 | 5.2 | |
| 2.0 | 8.9 | |
| 2.5 (Transition State) | 12.5 | |
| 3.0 | 9.8 | |
| Hexane | 1.0 | 0.0 |
| 1.5 | 7.8 | |
| 2.0 | 13.1 | |
| 2.5 (Transition State) | 18.2 | |
| 3.0 | 15.4 |
Theoretical Prediction of Spectroscopic Signatures for Mechanistic Insight
Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret experimental spectra and gain insight into reaction mechanisms.
Vibrational Frequencies and Mode Analysis (Theoretical IR/Raman)
Theoretical calculations, typically using Density Functional Theory (DFT), can predict the infrared (IR) and Raman vibrational frequencies of this compound. nih.govresearchgate.net By analyzing the computed vibrational modes, each peak in the theoretical spectrum can be assigned to specific molecular motions, such as the stretching and bending of the nitro groups, C-H bonds, and the carbon skeleton.
The characteristic vibrational frequencies of the nitro groups are particularly important. The asymmetric and symmetric stretching modes of the NO2 groups are expected to appear in distinct regions of the IR and Raman spectra. researchgate.netaip.org The precise positions of these bands can be sensitive to the local chemical environment and conformation of the molecule, providing a spectroscopic handle to study intermolecular interactions. For example, hydrogen bonding between a solvent and the nitro groups would likely cause a shift in the NO2 stretching frequencies. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Frequency (cm⁻¹) (Raman) |
| NO₂ Asymmetric Stretch | 1555 | 1550 |
| NO₂ Symmetric Stretch | 1380 | 1385 |
| C-N Stretch | 870 | 875 |
| C-H Stretch (Aliphatic) | 2960-2850 | 2960-2850 |
| CH₂ Scissoring | 1465 | 1460 |
| CH₃ Rocking | 1120 | 1115 |
Nuclear Magnetic Resonance Chemical Shift Predictions (Theoretical)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry for structural elucidation. mdpi.comnih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. nih.govresearchgate.net
These predicted shifts can be compared with experimental data to confirm the molecular structure. Furthermore, theoretical NMR predictions can help to assign specific resonances to individual atoms within the molecule, which can be challenging in complex spectra. The chemical shifts of the protons and carbons near the electron-withdrawing nitro groups are expected to be shifted downfield (to higher ppm values) compared to those in a simple alkane.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H₂ | 4.45 | 75.8 |
| C2-H | 3.15 | 45.2 |
| C3-H₂ | 1.60 | 32.1 |
| C4-H₂ | 1.40 | 22.5 |
| C5-H₃ | 0.95 | 13.9 |
| C1'-H₂ | 4.60 | 78.3 |
Reactivity Indices and Fukui Functions for Predicting Reaction Sites
Conceptual DFT provides a framework for quantifying the reactivity of different sites within a molecule. nih.gov Reactivity indices, such as the Fukui function, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. mdpi.comresearchgate.net
The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the molecule changes. nih.gov The condensed Fukui function, fk, simplifies this by considering the change in charge on a specific atom k. For an electrophilic attack (loss of an electron), the site with the largest value of f⁻ is the most reactive, while for a nucleophilic attack (gain of an electron), the site with the largest f⁺ is the most susceptible.
For this compound, the carbon atoms alpha to the nitro groups are expected to be the most acidic and therefore the most likely sites for deprotonation by a base (a nucleophilic attack on the proton). The Fukui functions would likely indicate that the protons on C1 and the nitromethyl carbon are the most electrophilic. Conversely, the oxygen atoms of the nitro groups are expected to be the most nucleophilic sites, prone to attack by electrophiles.
Table 4: Illustrative Condensed Fukui Functions for Selected Atoms in this compound
| Atom | f⁻ (for electrophilic attack) | f⁺ (for nucleophilic attack) |
| O (nitro) | 0.15 | 0.35 |
| N (nitro) | 0.05 | 0.10 |
| Cα (alpha to NO₂) | 0.25 | 0.05 |
| Hα (on Cα) | 0.30 | 0.02 |
| Cβ (beta to NO₂) | 0.08 | 0.12 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. acs.org While a full QSRR study requires a dataset of related molecules, the principles can be applied to understand the factors influencing the reactivity of this compound.
For a series of related nitroalkanes, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a reaction or the pKa of the most acidic proton. The model would use a set of calculated molecular descriptors that encode structural and electronic information. These descriptors can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial atomic charges, energies of frontier molecular orbitals like HOMO and LUMO), and topological indices. nih.gov
For this compound, key descriptors would likely include the partial charges on the atoms of the C-NO₂ fragments, the LUMO energy (as an indicator of susceptibility to nucleophilic attack), and descriptors that quantify the steric hindrance around the reactive sites. nih.gov By analyzing the resulting QSRR equation, one could determine which structural features have the most significant impact on the reactivity of this class of compounds.
Table 5: Examples of Molecular Descriptors for a Hypothetical QSRR Study Including this compound
| Compound | pKa (experimental) | LUMO Energy (eV) | Partial Charge on Cα | Molecular Volume (ų) |
| Nitromethane (B149229) | 10.2 | -1.2 | +0.15 | 54.3 |
| Nitroethane | 8.6 | -1.1 | +0.12 | 70.2 |
| 1-Nitropropane | 8.9 | -1.0 | +0.11 | 86.1 |
| This compound | (Predicted) | -0.9 | +0.10 | 155.7 |
Advanced Applications and Synthetic Utility of 1 Nitro 2 Nitromethyl Pentane
1-Nitro-2-(nitromethyl)pentane as a Versatile Building Block in Complex Organic Synthesis
1,3-Dinitroalkanes are recognized for their potential as precursors to a variety of important chemical structures. Their functional groups can be transformed into other moieties, such as amines and carbonyls, or they can participate directly in cyclization and bond-forming reactions.
The transformation of 1,3-dinitroalkanes into nitrogen-containing heterocycles is a notable application of this class of compounds. Research has demonstrated that 1,3-dinitro compounds can serve as synthetic equivalents to 1,3-dicarbonyl compounds, which are classical precursors for various heterocyclic systems. combichemistry.com One of the key applications is the synthesis of pyrazoles. combichemistry.commedmuv.comus.es The reaction of 1,3-dinitroalkanes with hydrazines can lead to the formation of the pyrazole (B372694) ring. combichemistry.commedmuv.com This transformation provides a novel route to these important heterocyclic motifs, which are prevalent in pharmaceuticals and agrochemicals.
While the Nef reaction, which converts a nitroalkane to a carbonyl compound, can be challenging for 1,3-dinitroalkanes under standard conditions, alternative methods have been explored to leverage their synthetic potential. combichemistry.com The direct use of the dinitro compound in reactions with binucleophiles like hydrazine (B178648) offers a more direct pathway to heterocyclic structures. Although specific examples detailing the use of this compound in these transformations are not extensively documented, its structure is amenable to such cyclization reactions.
Table 1: General Conditions for Pyrazole Synthesis from 1,3-Dinitroalkanes
| Reactant | Reagent | Solvent | Conditions | Product | Reference |
| 1,3-Dinitroalkane | Hydrazine | Not specified | Not specified | Pyrazole | combichemistry.commedmuv.com |
Note: This table represents a general transformation for the class of 1,3-dinitroalkanes, as specific data for this compound is not available.
The use of nitroalkanes in the synthesis of natural products is well-established, owing to the versatility of the nitro group in carbon-carbon bond formation and its subsequent conversion into other functional groups. scielo.br 1,3-Dinitro compounds, in particular, can be reduced to 1,3-diamines, which are key structural motifs in many complex natural products and bioactive molecules. msu.edu
Despite the synthetic potential, the specific application of this compound as a building block in the total synthesis of natural product analogues is not yet a well-documented area of research. However, the general strategy of employing 1,3-dinitroalkanes as precursors to 1,3-diamines and other 1,3-difunctionalized molecules suggests a potential role for this compound in this field. msu.edu The development of stereoselective methods for the synthesis and reaction of 1,3-dinitroalkanes could further enhance their utility in the asymmetric synthesis of complex targets. msu.edu
The synthesis of 1,3-dinitroalkanes, including this compound, often involves cascade or domino reactions. rsc.orgchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net For instance, a common route is a three-step cascade involving a Henry (nitroaldol) reaction, followed by dehydration to a nitroalkene, and a subsequent Michael addition of a second nitroalkane molecule. chemrxiv.org These one-pot syntheses are highly efficient and atom-economical.
Beyond their synthesis, 1,3-dinitroalkanes themselves can be utilized in further cascade reactions. Their bifunctional nature, with two acidic protons between the nitro groups, allows for sequential reactions with different electrophiles. While specific examples of this compound participating in such downstream cascade reactions are not prominent in the literature, the potential for such transformations is inherent to its structure. These could involve, for example, a sequence of deprotonation-alkylation steps to build up molecular complexity in a controlled manner.
Utilization in the Design of Functional Organic Materials through Chemical Modification
The unique electronic and reactive properties of nitroalkanes also make them interesting candidates for the development of functional organic materials. The strong electron-withdrawing nature of the nitro groups can influence the electronic properties of molecules and polymers into which they are incorporated.
Recent research has explored the use of α,ω-dinitroalkanes in dynamic covalent chemistry to form polymers. nih.govnih.govdiva-portal.orgresearchgate.net The reversible nature of the nitroaldol (Henry) reaction can be exploited to create dynamic covalent polymers, or "dynamers". nih.govresearchgate.net In these systems, α,ω-dinitroalkanes react with dialdehydes to form polymer chains linked by β-nitro alcohol moieties.
The length of the alkyl chain in the dinitroalkane has been shown to play a crucial role in determining whether polymerization or macrocyclization occurs. nih.govdiva-portal.org While these studies have primarily focused on α,ω-dinitroalkanes, the principles could potentially be extended to gem-dinitroalkanes or other dinitro compounds. The incorporation of the this compound moiety into a polymer backbone could impart specific properties, although this remains a hypothetical application without direct supporting research. The development of polymerization methods involving 1,3-dinitroalkanes could lead to novel materials with tunable properties.
Table 2: Polymerization of α,ω-Dinitroalkanes with a Dialdehyde
| Dinitroalkane | Comonomer | Catalyst/Conditions | Product Type | Reference |
| α,ω-Dinitroalkanes | Aromatic Dialdehyde | Base-catalyzed | Linear Dynamers or Macrocycles | nih.govnih.govdiva-portal.org |
Note: This table describes the behavior of α,ω-dinitroalkanes, as specific polymerization studies involving this compound are not available.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The functionalization of the organic linkers used to build these frameworks is key to tuning their properties.
Dinitro-functionalized organic molecules have been successfully used as ligands for the construction of energetic MOFs and fluorescent sensors. mdpi.comacs.orgmdpi.comrsc.orgresearchgate.net The nitro groups can enhance the density and energetic properties of the resulting frameworks or act as recognition sites for specific analytes. mdpi.comrsc.org For instance, a dinitro-functionalized Zr(IV)-based MOF has been shown to act as a fluorescent turn-on probe for the detection of hydrogen sulfide (B99878). rsc.orgresearchgate.net
While these examples utilize aromatic dinitro compounds as the organic linkers, the incorporation of aliphatic dinitro compounds like this compound into such frameworks is a plausible, though underexplored, avenue. The reactivity of the nitro groups and the surrounding alkyl scaffold could be harnessed to create novel framework materials with unique properties and functionalities.
Contribution to Catalyst and Ligand Development via Derivatization
The chemical architecture of this compound, featuring two nitro groups in a 1,3-relationship on a pentyl scaffold, presents a valuable platform for the synthesis of specialized ligands for use in catalysis. The transformation of the nitro functionalities into other coordinating groups is a key strategy in harnessing this potential. The primary route for the derivatization of 1,3-dinitroalkanes like this compound for catalyst and ligand development is through their reduction to the corresponding 1,3-diamines. msu.eduresearchgate.net These diamines are a well-established class of bidentate ligands that can coordinate with a variety of transition metals to form stable chelate complexes, which are often employed as catalysts in a wide range of organic transformations.
The reduction of this compound would yield 2-(aminomethyl)pentan-1-amine. This transformation can be achieved through catalytic hydrogenation, a common and efficient method for the reduction of nitro compounds. researchgate.net Various catalytic systems can be employed for this purpose, with platinum dioxide (PtO₂) being a notable example for the hydrogenation of 1,3-dinitro compounds under mild conditions. researchgate.net
Table 1: Potential Derivatization of this compound for Ligand Synthesis
| Starting Material | Reaction | Product | Potential Ligand Class |
| This compound | Catalytic Hydrogenation | 2-(aminomethyl)pentan-1-amine | Bidentate Diamine |
Once synthesized, the resulting 2-(aminomethyl)pentan-1-amine can be utilized as a ligand in various catalytic applications. Diamine ligands are particularly effective in copper-catalyzed reactions, among others. nih.gov The coordination of the diamine to a metal center, such as copper(II), can generate a chiral environment if the ligand itself is chiral, or can be used in a racemic form for various coupling reactions. The pentyl group of the ligand can influence the solubility and steric properties of the resulting metal complex, which in turn can modulate its catalytic activity and selectivity.
Table 2: Illustrative Catalytic Applications of Diamine Ligands
| Catalyst System | Reaction Type | Substrate Scope | Reference |
| Copper/Diamine Complex | C-N Cross-Coupling | Aryl halides and amines | nih.gov |
| Copper/Diamine Complex | C-O Cross-Coupling | Aryl halides and alcohols | nih.gov |
| Copper/Diamine Complex | C-S Cross-Coupling | Aryl halides and thiols | nih.gov |
| Nickel/Diamine Complex | Asymmetric Cross-Coupling | Alkylchloroboronate esters and alkylzincs | orgsyn.org |
The derivatization of this compound into 2-(aminomethyl)pentan-1-amine therefore represents a significant contribution to the development of new ligand scaffolds. The modular nature of this approach, starting from a readily accessible dinitro compound, allows for the potential synthesis of a library of related ligands with varying steric and electronic properties by modifying the initial dinitroalkane structure. This highlights the synthetic utility of this compound as a precursor in the field of catalyst and ligand development.
Future Research Directions and Unresolved Challenges for 1 Nitro 2 Nitromethyl Pentane
Development of Highly Efficient and Sustainable Synthetic Routes
Current methods for synthesizing 1,3-dinitroalkanes, including 1-Nitro-2-(nitromethyl)pentane, often rely on forcing conditions, high catalyst loading, and the use of hazardous reagents. chemrxiv.orgmines.edu Future research must prioritize the development of more efficient and environmentally benign synthetic strategies.
Key areas for advancement include:
One-Pot Cascade Reactions: Designing multi-step reactions in a single flask offers significant advantages in terms of resource and time efficiency. rsc.orgchemrxiv.org Recent work has demonstrated the feasibility of synthesizing dinitroalkanes from aldehydes or even alcohols in aqueous buffer solutions using organocatalysts like lysine (B10760008). rsc.orgchemrxiv.org Further optimization of these cascade reactions, including catalyst screening and reaction conditions, could lead to higher yields and broader substrate applicability. mines.edu
Green Chemistry Principles: The application of green chemistry principles is crucial for the sustainable synthesis of fine chemicals from nitroalkanes. researchgate.net This involves exploring reactions in aqueous media or under solvent-free conditions to minimize the use of toxic and volatile organic solvents. researchgate.net The use of eco-friendly catalysts, such as cetyltrimethylammonium hydroxide (B78521) (CTAOH) or solid-supported catalysts like ISOLUTE® Si-carbonate, has shown promise in promoting nitroaldol and Michael reactions under mild, solvent-free conditions. researchgate.net
Alternative Nitrating Agents: Traditional nitration methods often employ harsh and corrosive acid mixtures. ewadirect.comvapourtec.com Investigating milder and more selective nitrating agents is a critical research direction. The use of sodium nitrite (B80452) in polyethylene (B3416737) glycol (PEG 400) as a green reaction medium for the nitration of alkyl halides represents a more environmentally friendly approach. wiley-vch.de
A comparative look at different synthetic approaches highlights the move towards sustainability:
| Method | Catalyst/Reagents | Conditions | Advantages | Challenges |
| Traditional Tandem Henry/Michael | Triethylamine (B128534), Metal-based catalysts | Forcing conditions, high substrate/catalyst loading | Established method | Harsh conditions, waste generation chemrxiv.org |
| Aqueous Cascade (Aldehyde) | Phosphate (B84403) buffer, Lysine | Aqueous buffer, mild pH | Environmentally friendly, one-pot | Yield optimization needed rsc.org |
| Aqueous Cascade (Alcohol) | Alcohol oxidase, Phosphate buffer, Lysine | Aqueous buffer, mild pH, one-pot | Starts from more reduced feedstock | Limited by enzyme substrate scope chemrxiv.org |
| Solvent-Free Reaction | ISOLUTE® Si-carbonate | Solvent-free | Reduced solvent waste | Catalyst efficiency and recyclability researchgate.net |
| Eco-Friendly Nitration (of halides) | Sodium nitrite, PEG 400 | Room temperature | Mild, chemoselective | Limited to alkyl halides wiley-vch.de |
Exploration of Novel and Unprecedented Reactivity Pathways
The two nitro groups in this compound offer a rich landscape for chemical transformations beyond their traditional role as precursors to amines and carbonyls. chemrxiv.org Future research should focus on uncovering and harnessing novel reactivity patterns.
Potential areas of exploration include:
Umpolung of Reactivity: The typical nucleophilic character of nitroalkanes can be inverted (umpolung) to generate electrophilic species. frontiersin.orgrsc.org For instance, electrophilically activated nitroalkanes can react with carbon-based nucleophiles. frontiersin.org Flavin-based catalysts have been shown to mediate an umpolung of nitroalkanides, transforming them from donors to acceptors. rsc.org Exploring such transformations for this compound could open doors to new bond formations.
Domino Reactions: The development of domino sequences, where a single event triggers a cascade of subsequent reactions, can lead to the rapid construction of complex molecular architectures from simple precursors. scielo.br Investigating domino nitroaldol/elimination/1,4-addition sequences with ketones has proven effective for synthesizing β,β-disubstituted-1,3-dinitroalkanes. scielo.br
Ipso-Substitution Reactions: Recent discoveries have shown that under certain conditions, functional groups other than hydrogen can be substituted on an aromatic ring. An unprecedented C–C bond formation has been achieved via ipso-nucleophilic substitution of a sulfonic acid group on an electron-deficient benzene (B151609) ring with active methylene (B1212753) compounds. nih.gov Investigating analogous reactivity for dinitroalkanes could provide novel synthetic routes.
Reactions with Novel Reagents: Exploring the reaction of this compound with a wider range of reagents could unveil unexpected transformations. For example, the reaction of nitroalkanes with elemental sulfur and sodium sulfide (B99878) can lead to the formation of thioamides, suggesting the intermediacy of a reactive thioacyl species. nih.gov
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound, guiding experimental efforts and accelerating discovery.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSTR) Models: Developing robust QSTR models can help predict various properties, including reactivity and potential biological activity, without the need for extensive experimental screening. researchgate.net Such models have been used to predict the mutagenicity of nitroarenes and could be adapted to forecast the properties of dinitroalkanes. researchgate.netacs.org
Density Functional Theory (DFT) Calculations: DFT calculations can provide deep insights into reaction mechanisms, transition states, and the energies of intermediates. acs.orgrsc.org This can be used to predict the selectivity of reactions, such as the regioselectivity in aromatic C–H functionalization. rsc.org For this compound, DFT could help elucidate the mechanisms of novel reactions and predict the most likely outcomes.
Predictive Models for Selectivity: Improving the accuracy of predictive models for reaction selectivity is a major goal. acs.org By combining computational approaches with experimental data, it is possible to develop models that can reliably predict the outcome of reactions, saving time and resources. For example, semi-empirical quantum mechanical methods have been used to predict site selectivity in electrophilic aromatic substitutions with high accuracy. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages in terms of safety, efficiency, and scalability. ewadirect.comwikipedia.org
Key opportunities for this compound include:
Continuous Flow Nitration: Nitration reactions are often highly exothermic and can be hazardous to scale up in batch mode. ewadirect.comacs.org Continuous flow reactors provide superior temperature control and mixing, leading to enhanced safety, better yields, and higher production rates. ewadirect.comvapourtec.comnih.gov Adapting the synthesis of this compound to a flow process would be a significant step towards safer and more efficient large-scale production. acs.org
Automated Synthesis: Automated synthesis platforms, which use robotic equipment to perform chemical reactions, can dramatically increase throughput and reproducibility. wikipedia.orgyoutube.com Integrating the synthesis and subsequent reactions of this compound into automated systems would allow for rapid optimization of reaction conditions and the high-throughput synthesis of derivative libraries for screening purposes.
| Parameter | Batch Processing | Continuous Flow |
| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reaction volumes and superior heat transfer ewadirect.comacs.org |
| Scalability | Often problematic and requires extensive safety assessments | Scalable by numbering-up reactors or extending run time ewadirect.comnih.gov |
| Control | Less precise control over temperature and stoichiometry | Accurate control of reaction parameters vapourtec.com |
| Efficiency | Can be less efficient with lower yields | Often results in better yields and higher production rates ewadirect.com |
Opportunities in Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. researchgate.netnih.gov The use of enzymes to mediate transformations involving nitroalkanes is a rapidly growing field with significant potential. nih.gov
Future research directions include:
Enzymatic Cascade Reactions: Combining biocatalytic steps with chemical catalysis in one-pot cascades can lead to highly efficient and sustainable synthetic routes. chemrxiv.orgresearchgate.net For instance, alcohol oxidase can be used to generate an aldehyde from an alcohol, which then undergoes a chemocatalytic cascade to form a dinitroalkane. chemrxiv.org
Engineered Enzymes for Novel Reactivity: Directed evolution and enzyme engineering can be used to create biocatalysts with novel or enhanced activities. nih.gov An engineered "ene"-reductase has been developed to catalyze the asymmetric C-alkylation of nitroalkanes. nih.gov Similar approaches could be used to develop enzymes that specifically act on this compound to produce chiral derivatives.
Enzymatic C-N Bond Formation: Enzymes are being explored for their ability to form C-N bonds, a fundamental transformation in organic chemistry. researchgate.netwiley.comhelsinki.fi Laccases and peroxidases have been shown to generate reactive acylnitroso species that can undergo ene-type reactions to form C-N bonds. researchgate.netwiley.com Exploring the potential of such enzymes to act on this compound could lead to novel amination strategies.
Overcoming Competing Reactions: A significant challenge in the enzymatic reduction of nitroaliphatics is the competing bio-Nef reaction, which can hinder the formation of the desired amine. nih.gov The use of specific nitroreductases in photoenzymatic systems has shown promise in overcoming this issue, enabling the synthesis of aliphatic amines from nitroalkanes. nih.gov
Q & A
Q. What safety protocols are critical when handling this compound in high-energy reactions?
- Methodological Answer : Conduct small-scale (<1 g) sensitivity tests (e.g., BAM friction/pendulum tests) to assess explosion risks. Use blast shields and remote-controlled apparatus for exothermic reactions (e.g., nitrations). Emergency protocols should include neutralization of spills (e.g., sodium bicarbonate for acidic residues) and fume hoods with HEPA filters to capture NOₓ emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
